The CK3 Peptide: A Technical Guide to its Structure and Function as a Neuropilin-1 Targeting Agent
The CK3 Peptide: A Technical Guide to its Structure and Function as a Neuropilin-1 Targeting Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the CK3 peptide, a molecule of significant interest in the field of targeted therapeutics, particularly in oncology. This document details its structure, its interaction with the cell-surface receptor Neuropilin-1 (NRP-1), and the experimental methodologies used for its synthesis and characterization.
Core Structure of the CK3 Peptide
The CK3 peptide is a synthetic cyclic nonapeptide identified through phage display for its specific binding affinity to Neuropilin-1 (NRP-1)[1]. Its primary structure is defined by the following amino acid sequence:
Cys-Leu-Lys-Ala-Asp-Lys-Ala-Lys-Cys
This sequence can be represented using the single-letter amino acid codes as CLKADKAKC . The two cysteine residues at the N- and C-termini form a disulfide bridge, creating a cyclic conformation that is crucial for its biological activity and stability.
Physicochemical Properties
The physicochemical properties of the CK3 peptide, derived from its amino acid composition, are summarized in the table below. These properties are essential for understanding its behavior in biological systems and for the design of experimental protocols.
| Property | Value |
| Amino Acid Sequence | Cys-Leu-Lys-Ala-Asp-Lys-Ala-Lys-Cys |
| Single-Letter Code | CLKADKAKC |
| Molecular Formula | C₄₃H₇₉N₁₁O₁₁S₂ |
| Molecular Weight | 1018.28 g/mol |
| Isoelectric Point (pI) | 9.74 (Predicted) |
| Charge at pH 7 | +2 (Predicted) |
| Structure | Cyclic (Disulfide Bridge) |
Secondary Structure
While a definitive experimentally determined three-dimensional structure of the CK3 peptide is not widely available in the public domain, its short sequence and cyclic nature suggest a constrained conformation. Secondary structure prediction algorithms suggest that the peptide likely exists in a turn or random coil conformation, which can be influenced by its interaction with its target, NRP-1. The disulfide bond significantly reduces the conformational flexibility of the peptide.
Quantitative Data
Quantitative data on the binding affinity of the CK3 peptide to NRP-1 is limited in the currently available literature. However, a related, optimized peptide, CK2 (CLKADK), has been shown to have a higher affinity for NRP-1 in vitro compared to the original CK3 peptide[1]. While a specific dissociation constant (Kd) or IC50 value for CK3 is not explicitly stated in the reviewed literature, its ability to specifically target NRP-1-expressing cells has been demonstrated.
| Peptide | Target | Binding Affinity Comparison |
| CK3 (CLKADKAKC) | Neuropilin-1 (NRP-1) | Specific binding to NRP-1 expressing cells demonstrated[1]. |
| CK2 (CLKADK) | Neuropilin-1 (NRP-1) | Higher affinity to NRP-1 in vitro compared to CK3[1]. |
Experimental Protocols
The following sections detail the methodologies for the synthesis, purification, and characterization of the CK3 peptide, as well as a general protocol for assessing its binding to NRP-1. These protocols are based on standard methods in peptide chemistry and molecular biology.
Solid-Phase Peptide Synthesis (SPPS) of CK3
Solid-phase peptide synthesis is the standard method for producing peptides of this size[2][3]. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is commonly employed.
Workflow for Solid-Phase Peptide Synthesis of CK3
Caption: Solid-Phase Peptide Synthesis Workflow for CK3.
Methodology:
-
Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF).
-
Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids to the growing peptide chain. For each cycle, the Fmoc-protected amino acid is activated with a coupling agent (e.g., HBTU/HOBt in the presence of DIPEA) and added to the resin.
-
Fmoc Deprotection: After each coupling step, remove the Fmoc protecting group from the N-terminus of the newly added amino acid using a solution of piperidine (B6355638) in DMF.
-
Cleavage and Deprotection: Once the full-length peptide is synthesized, cleave it from the resin and remove the side-chain protecting groups (e.g., Trt for Cys, Boc for Lys, and OtBu for Asp) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane (B1312306) and water).
-
Cyclization: The linear peptide is then subjected to an oxidation reaction (e.g., air oxidation in a dilute aqueous solution at slightly basic pH) to form the disulfide bond between the two cysteine residues.
Purification and Characterization
Workflow for CK3 Peptide Purification and Characterization
Caption: Purification and Characterization Workflow for CK3 Peptide.
Methodology:
-
Purification: Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A water/acetonitrile gradient containing 0.1% TFA is typically used for elution.
-
Characterization: Analyze the purified fractions by analytical RP-HPLC to assess purity. Confirm the identity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to ensure the molecular weight matches the theoretical value.
In Vitro Binding Assay to NRP-1
A common method to assess the binding of a peptide to its receptor is a competitive binding assay.
Methodology:
-
Cell Culture: Culture cells that overexpress NRP-1 (e.g., MDA-MB-231 triple-negative breast cancer cells).
-
Ligand Labeling: Label a known NRP-1 ligand (e.g., VEGF-A) with a detectable marker (e.g., biotin (B1667282) or a fluorescent dye).
-
Competition: Incubate the NRP-1-expressing cells with a constant concentration of the labeled ligand and varying concentrations of the unlabeled CK3 peptide.
-
Detection: After incubation, wash the cells to remove unbound ligands and quantify the amount of bound labeled ligand.
-
Data Analysis: Plot the amount of bound labeled ligand as a function of the CK3 peptide concentration. From this competition curve, the IC50 (the concentration of CK3 that inhibits 50% of the labeled ligand binding) can be determined. The dissociation constant (Kd) can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways
CK3 exerts its biological effects by binding to Neuropilin-1. NRP-1 is a co-receptor for a variety of signaling molecules, including vascular endothelial growth factor (VEGF) and transforming growth factor-beta (TGF-β)[4][5]. In the context of triple-negative breast cancer, NRP-1 is often overexpressed and plays a crucial role in promoting tumor progression, metastasis, and angiogenesis[4][5][6][7].
By binding to NRP-1, the CK3 peptide can potentially modulate these downstream signaling pathways. The exact mechanism of action, whether it acts as an antagonist by blocking the binding of endogenous ligands or as an agonist, requires further investigation. However, its ability to target NRP-1-expressing cells makes it a promising candidate for the targeted delivery of therapeutic agents.
Simplified NRP-1 Signaling Pathway in Triple-Negative Breast Cancer
Caption: Simplified Neuropilin-1 Signaling in Triple-Negative Breast Cancer.
This guide provides a foundational understanding of the CK3 peptide for researchers and professionals in drug development. Further investigation into its precise binding kinetics and in vivo efficacy will be crucial for its translation into a clinical setting.
References
- 1. Neuropilin-1-target self-assembled peptide nanoparticles contribute to tumor treatment by inducing pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. The miR-124-3p/Neuropilin-1 Axis Contributes to the Proliferation and Metastasis of Triple-Negative Breast Cancer Cells and Co-Activates the TGF-β Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The miR-124-3p/Neuropilin-1 Axis Contributes to the Proliferation and Metastasis of Triple-Negative Breast Cancer Cells and Co-Activates the TGF-β Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neuropilin1, a novel independent prognostic factor and therapeutic target in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
